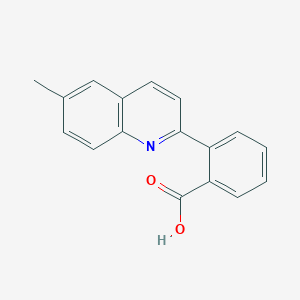

2-(6-methylquinolin-2-yl)benzoic Acid

Description

Significance of Quinoline-Containing Architectures in Heterocyclic Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. benthamscience.comresearchgate.net Its discovery dates back to the 19th century when it was first isolated from coal tar. benthamscience.com The quinoline framework is not merely a synthetic curiosity; it is a privileged scaffold found in numerous natural products, most notably the cinchona alkaloids like quinine, which has a long history in the treatment of malaria. benthamscience.comresearchgate.net

The versatility of the quinoline ring system allows it to participate in a wide array of chemical reactions, including electrophilic substitutions and metal-catalyzed cross-couplings, making it a valuable precursor for complex molecular architectures. benthamscience.com This reactivity, combined with the electronic properties conferred by the nitrogen atom, underpins the widespread importance of quinoline derivatives. benthamscience.comdergipark.org.tr These derivatives exhibit a vast spectrum of biological activities, including antimalarial, antimicrobial, anticancer, antifungal, anticonvulsant, and anti-inflammatory properties. nih.govnih.gov Beyond medicine, quinoline-based compounds are also integral to materials science, finding use in the development of organic light-emitting diodes (OLEDs) and other electronic materials. benthamscience.comdergipark.org.tr

The Role of Benzoic Acid Derivatives in Synthetic Design and Functional Molecules

Benzoic acid, the simplest aromatic carboxylic acid, consists of a benzene ring attached to a carboxyl group. beilstein-journals.org First discovered in the 16th century, it and its derivatives are fundamental building blocks in synthetic organic chemistry. pubcompare.aichempap.org The carboxylic acid group is particularly useful as it can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space. pubcompare.ai

This synthetic tractability has made the benzoic acid scaffold a key component in the design of numerous functional molecules. In medicinal chemistry, many bioactive compounds contain the benzoic acid moiety, which is often crucial for their biological activity. nih.govpubcompare.ai Researchers frequently use it as a scaffold to synthesize potent therapeutic agents with anticancer and antimicrobial properties. nih.govchempap.org Furthermore, benzoic acid derivatives are widely used as food preservatives, where they inhibit the growth of molds and yeasts. beilstein-journals.org The ability to strategically place various substituents on the benzene ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. researchgate.net

Hybrid Structures Integrating Quinoline and Benzoic Acid Moieties: A Research Frontier

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores or functional scaffolds, has emerged as a powerful approach in drug discovery and materials science. The goal is to create new molecules with potentially enhanced or entirely novel properties compared to their individual components. The fusion of quinoline and benzoic acid into a single molecular entity represents a promising research frontier. mdpi.comajchem-a.com

By combining the rich biological activity profile of the quinoline nucleus with the versatile synthetic handle and established functionalities of the benzoic acid scaffold, chemists can explore new avenues for therapeutic agents and functional materials. nih.govpubcompare.ai For instance, the synthesis of quinoline-carboxylic acid derivatives has been pursued to develop new antimicrobial and anticancer agents. mdpi.com The relative orientation of the two scaffolds and the nature of any linking groups can be systematically varied to modulate the hybrid's interaction with biological targets or to tune its photophysical properties. mdpi.com Research into such hybrid structures has led to the development of compounds with interesting biological profiles, demonstrating the potential of this design strategy. ajchem-a.com

Overview of the Chemical Compound: 2-(6-Methylquinolin-2-yl)benzoic Acid within Contemporary Chemical Literature

The specific compound, this compound, is a distinct molecule within the broader class of quinoline-benzoic acid hybrids. Its structure features a benzoic acid group attached to the 2-position of a quinoline ring, which itself is substituted with a methyl group at the 6-position. While this exact molecule is not extensively documented in mainstream chemical literature, its constituent parts and similar structures are well-studied.

The synthesis of related 2-(quinolin-2-yl)benzoic acids can often be achieved through methods like the Friedländer annulation, which condenses an o-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group, or through modern cross-coupling reactions like the Suzuki reaction. pubcompare.aiajchem-a.com The presence of the methyl group on the quinoline ring at the 6-position is a common feature in many bioactive quinoline derivatives. ajchem-a.com This substituent can influence the molecule's electronic properties and its metabolic stability.

The placement of the benzoic acid at the 2-position of the quinoline ring creates a specific spatial arrangement that could be key for its function, for example, by acting as a bidentate ligand for metal chelation or by establishing specific interactions with biological macromolecules. The study of such specific isomers is crucial for understanding structure-activity relationships. While detailed research findings on this compound itself are sparse, the established importance of its core scaffolds suggests it is a compound of significant interest for further investigation in medicinal and materials chemistry.

Data Tables

Table 1: General Properties of Core Scaffolds

| Property | Quinoline | Benzoic Acid |

| Chemical Formula | C₉H₇N | C₇H₆O₂ |

| Molar Mass | 129.16 g/mol | 122.12 g/mol |

| Appearance | Colorless hygroscopic liquid | White crystalline solid |

| Key Functional Group | Pyridine fused to Benzene | Carboxylic Acid |

| Primary Use in Synthesis | Heterocyclic building block | Aromatic acid building block |

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylquinolin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-8-15-12(10-11)7-9-16(18-15)13-4-2-3-5-14(13)17(19)20/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWVUVOWIFMNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 6 Methylquinolin 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Quinoline-Benzoic Acid Conjugate

Retrosynthetic analysis is a technique used to plan an organic synthesis by deconstructing the target molecule into simpler, readily available starting materials. actascientific.com For a complex structure like 2-(6-methylquinolin-2-yl)benzoic acid, the most logical and common strategic disconnection is the carbon-carbon (C-C) bond between the quinoline (B57606) ring at its C2 position and the benzoic acid ring at its C2' position.

This primary disconnection simplifies the target molecule into two key precursors:

A 6-methylquinoline intermediate, functionalized at the 2-position to make it reactive as either an electrophile (e.g., with a halogen atom like -Br or -Cl) or a nucleophile.

A benzoic acid derivative, functionalized at the 2-position with a complementary reactive group, such as a boronic acid (-B(OH)₂) for Suzuki coupling or a halogen for Ullmann coupling.

This two-part strategy allows for the parallel synthesis of each fragment, which can then be joined in a final, high-yielding coupling step. The choice of functional groups on each precursor dictates the type of coupling reaction that can be employed to form the final product.

Precursor Synthesis and Intermediate Derivatization Strategies

The successful synthesis of the target compound hinges on the efficient preparation of the two key intermediates identified in the retrosynthetic analysis.

The quinoline core is a prevalent scaffold in medicinal chemistry, and numerous classical and modern methods exist for its synthesis. orientjchem.org For preparing a 6-methylquinoline intermediate, several named reactions are particularly suitable, starting from derivatives of 4-methylaniline (p-toluidine).

Doebner-von Miller Reaction : This is a robust method for synthesizing quinolines. It involves the reaction of an aniline (B41778) (in this case, 4-methylaniline) with an α,β-unsaturated carbonyl compound. mdpi.comresearchgate.net To obtain a 2-substituted quinoline, crotonaldehyde can be used. The reaction is typically catalyzed by a strong acid like hydrochloric acid or a Lewis acid. nih.gov The mechanism involves a Michael addition of the aniline to the unsaturated aldehyde, followed by cyclization and oxidation to form the aromatic quinoline ring. nih.gov

Skraup Synthesis : A classic method that involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the arsenic acid used in early syntheses or milder, modern oxidants). researchgate.netnih.gov This method generally produces quinolines that are unsubstituted at the 2- and 4-positions, but variations can be used to introduce substituents.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). nih.govnih.gov To produce the desired 6-methylquinoline intermediate, one could start with 2-amino-5-methylbenzaldehyde and react it with a compound like acetaldehyde or pyruvic acid. This method offers high regioselectivity. nih.gov

Pfitzinger Reaction : An extension of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) or its derivatives reacting with α-methylene carbonyl compounds in the presence of a base to yield quinoline-4-carboxylic acids. mdpi.comnih.gov

Once the 6-methylquinoline core is formed, it must be functionalized at the C2 position to prepare it for coupling. If the synthesis does not directly install a group at C2, a subsequent halogenation step (e.g., using N-bromosuccinimide or N-chlorosuccinimide) can be employed to create a 2-halo-6-methylquinoline, a common electrophilic partner in cross-coupling reactions.

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Reaction Name | Typical Reactants | Conditions | Advantages | Disadvantages |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, heating | Uses simple starting materials | Can produce mixtures of isomers |

| Skraup | Aniline, Glycerol, Oxidant | Strong acid, high temperature | One-pot synthesis of the core | Harsh conditions, use of toxic oxidants |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-methylene | Acid or base catalysis | High regioselectivity, milder conditions | Requires pre-functionalized aniline |

| Pfitzinger | Isatin, α-Methylene Carbonyl | Basic conditions | Good for quinoline-4-carboxylic acids | Limited by isatin availability |

The benzoic acid fragment must be prepared with a functional group at the ortho position that is complementary to the one on the quinoline intermediate.

For Suzuki Coupling : The required precursor is 2-carboxyphenylboronic acid or its corresponding ester. This can be synthesized from 2-bromobenzoic acid or 2-iodobenzoic acid. The process typically involves a metal-halogen exchange using an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., trimethyl borate). Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

For Ullmann Coupling : The precursor is typically a 2-halobenzoic acid, such as 2-iodobenzoic acid or 2-bromobenzoic acid. researchgate.net These compounds are commercially available or can be synthesized from anthranilic acid (2-aminobenzoic acid) via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a halide.

The functional groups on the benzoic acid ring must be compatible with the conditions of these synthetic steps. The carboxylic acid group is generally robust but may require protection (e.g., as an ester) during certain reactions, such as those involving organolithium reagents, to prevent side reactions. nih.gov

Coupling Reactions for Quinoline-Benzoic Acid Linkage Formation

The final and most critical step in the synthesis is the formation of the C-C bond between the two aromatic rings. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation.

Suzuki Coupling : The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org To synthesize this compound, this would typically involve the reaction of 2-halo-6-methylquinoline with 2-carboxyphenylboronic acid. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a base (such as Na₂CO₃, K₂CO₃, or KF), and a suitable solvent system (often a mixture of an organic solvent like toluene or dioxane and water). orientjchem.orgresearchgate.net The key advantages of the Suzuki reaction are its tolerance of a wide range of functional groups and the relatively mild reaction conditions. organic-chemistry.org

Ullmann Reaction : The Ullmann reaction is a classic copper-catalyzed coupling of two aryl halides to form a biaryl. wikipedia.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper powder), modern adaptations have been developed that use catalytic amounts of copper salts along with ligands to facilitate the reaction under milder conditions. nih.govorganic-chemistry.org For this synthesis, the reaction could involve the coupling of 2-halo-6-methylquinoline with a 2-halobenzoic acid. The Ullmann reaction can be particularly useful when the corresponding boronic acids are unstable or difficult to prepare. However, it often requires more rigorous optimization of reaction conditions compared to the Suzuki coupling. wikipedia.org

Table 2: Comparison of Key Coupling Reactions

| Reaction | Catalyst | Reactant 1 (Quinoline) | Reactant 2 (Benzoic Acid) | Key Features |

| Suzuki Coupling | Palladium complex (e.g., Pd(PPh₃)₄) | 2-Halo-6-methylquinoline | 2-Carboxyphenylboronic acid | Mild conditions, high functional group tolerance, widely applicable. wikipedia.orgresearchgate.net |

| Ullmann Reaction | Copper (powder or salt) | 2-Halo-6-methylquinoline | 2-Halo-6-methylquinoline | Classic method; modern versions are catalytic and milder. Useful alternative to Suzuki. wikipedia.orgnih.gov |

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. rsc.org

Optimization of Reaction Parameters and Yield Enhancement Techniques

The efficient synthesis of this compound hinges on the careful selection and optimization of several key reaction parameters. These include the choice of catalyst, solvent, reaction temperature, and duration. The two primary synthetic strategies that are most amenable to producing this class of compounds are the Friedländer synthesis and the Pfitzinger reaction, each offering a unique set of variables for optimization.

The Friedländer synthesis offers a direct route to substituted quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This reaction can be catalyzed by both acids and bases. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganicreactions.orgnih.gov For the synthesis of a 2-aryl-6-methylquinoline, a potential precursor to the target molecule, this would involve the reaction of a 2-amino-5-methylbenzaldehyde or a corresponding ketone with an appropriate acetophenone derivative.

Optimization of the Friedländer synthesis can involve screening various catalysts. Acid catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and various Lewis acids have been shown to be effective. wikipedia.org Base-catalyzed conditions, employing reagents like sodium hydroxide, are also a viable option. organicreactions.org The choice between an acid or base catalyst can significantly impact the reaction rate and the formation of side products. Furthermore, the reaction can be conducted under solvent-free conditions or in a variety of solvents, including ethanol, methanol, and dimethylformamide (DMF), with the optimal choice depending on the specific substrates and catalyst used. organic-chemistry.org Modern techniques such as microwave irradiation have also been employed to accelerate the reaction and improve yields. nih.gov

The Pfitzinger reaction provides an alternative and often high-yielding pathway to quinoline-4-carboxylic acids from the reaction of an isatin derivative with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of a molecule structurally similar to the target compound, such as 2-methylquinoline-4-carboxylic acid, isatin can be reacted with acetone in the presence of sodium hydroxide, reportedly achieving a yield as high as 99%. google.com This suggests that a modified Pfitzinger approach, utilizing a 5-methylisatin and an appropriate acetophenone derivative bearing a precursor to the carboxylic acid group, could be a highly efficient route to this compound.

Key parameters to optimize in the Pfitzinger reaction include the nature and concentration of the base, the reaction temperature, and the duration of the reaction. While strong bases like sodium hydroxide or potassium hydroxide are typically used, the concentration can be adjusted to maximize yield and minimize potential side reactions. wikipedia.orggoogle.com The reaction is often carried out at reflux temperature, but careful control of the temperature profile can be crucial for preventing decomposition and improving the purity of the final product.

To illustrate the impact of these parameters, consider the following hypothetical optimization data for the synthesis of a 2-aryl-6-methylquinoline derivative, a key intermediate.

Table 1: Optimization of Catalyst and Solvent for a Friedländer-type Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TsOH (10) | Ethanol | 80 | 12 | 65 |

| 2 | Trifluoroacetic acid (10) | Ethanol | 80 | 12 | 72 |

| 3 | NaOH (20) | Ethanol | 80 | 12 | 58 |

| 4 | p-TsOH (10) | Toluene | 110 | 8 | 75 |

| 5 | p-TsOH (10) | DMF | 120 | 6 | 82 |

| 6 | None (Solvent-free) | - | 130 | 4 | 78 |

This is a representative data table for illustrative purposes and does not reflect actual experimental results for the specific target compound.

Table 2: Optimization of Base and Temperature for a Pfitzinger-type Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Water/Ethanol | 100 | 10 | 90 |

| 2 | KOH | Water/Ethanol | 100 | 10 | 92 |

| 3 | NaOEt | Ethanol | 80 | 12 | 85 |

| 4 | NaOH | Water/Ethanol | 80 | 15 | 88 |

| 5 | KOH | Water/Ethanol | 110 | 8 | 95 |

This is a representative data table for illustrative purposes and does not reflect actual experimental results for the specific target compound.

Advanced Spectroscopic and Structural Elucidation of 2 6 Methylquinolin 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be constructed.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of 2-(6-methylquinolin-2-yl)benzoic acid is anticipated to display a complex pattern of signals, primarily in the aromatic region (δ 7.0-9.0 ppm), along with a characteristic downfield signal for the carboxylic acid proton and an upfield signal for the methyl group.

The quinoline (B57606) ring system, being electron-deficient, generally causes its protons to resonate at lower fields. The protons H-3, H-4, and H-8 are particularly deshielded due to their proximity to the nitrogen atom and anisotropic effects of the ring system. The methyl group at the C-6 position will exhibit a singlet at approximately δ 2.5 ppm. The benzoic acid moiety will show a set of signals for its four aromatic protons, with their chemical shifts influenced by the bulky quinoline substituent at the C-2 position. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position (δ > 10 ppm), which is characteristic for this functional group and its tendency to form hydrogen bonds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Quinoline H-3, H-4, H-5, H-7, H-8 | 7.5 - 8.5 | Doublets, Triplets, Multiplets |

| Benzoic Acid H-3', H-4', H-5', H-6' | 7.4 - 8.2 | Multiplets |

| Quinoline -CH₃ | ~2.5 | Singlet |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, 17 distinct signals are expected. The carboxylic acid carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (δ > 165 ppm) rsc.orgrsc.orgchemicalbook.com. The quaternary carbons of the aromatic rings, particularly those at the junction of the two ring systems (C-2 and C-2') and the carbon attached to the nitrogen (C-8a), will also be found at low field. Aromatic carbons bearing hydrogen atoms will resonate in the typical range of δ 120-140 ppm rsc.orgrsc.orgchemicalbook.comscispace.comdocbrown.info. The methyl carbon provides a characteristic upfield signal around δ 21 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | > 165 |

| Quinoline C-2, C-4, C-4a, C-6, C-8a | 135 - 160 |

| Benzoic Acid C-1', C-2' | 130 - 145 |

| Aromatic CH carbons | 120 - 135 |

| Quinoline -CH₃ | ~21 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons on the quinoline and benzoic acid rings by showing correlations between adjacent protons (vicinal coupling). For example, a cross-peak between the signals for H-3 and H-4 of the quinoline ring would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals. For instance, the proton signal of the methyl group (~δ 2.5 ppm) would show a correlation to the methyl carbon signal (~δ 21 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the link between the protons on the benzoic acid ring and the quaternary carbon C-2 of the quinoline ring, and correlations from the methyl protons to the C-5, C-6, and C-7 carbons of the quinoline ring, thus confirming the substitution pattern.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups.

The Infrared (IR) spectrum of this compound would be dominated by characteristic absorptions from the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding docbrown.info. A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration should appear around 1700-1680 cm⁻¹ docbrown.info. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of peaks in the 1600-1450 cm⁻¹ region. C-O stretching and O-H bending vibrations from the carboxylic acid group would also be present in the 1320-1210 cm⁻¹ and ~920 cm⁻¹ regions, respectively docbrown.info.

Raman spectroscopy , being complementary to IR, would also be useful. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, typically give strong signals in the Raman spectrum. The C=C bonds of the quinoline and benzene (B151609) rings would be prominent.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong (IR) |

| Aromatic C-H stretch | Quinoline, Benzene | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | Methyl Group | 2980 - 2850 | Medium (IR, Raman) |

| C=O stretch | Carboxylic Acid | 1700 - 1680 | Strong (IR) |

| C=C stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong (IR, Raman) |

| C-O stretch / O-H bend | Carboxylic Acid | 1320 - 1210 | Medium-Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive conjugated π-system of this compound, encompassing both the quinoline and benzoic acid rings, is expected to result in strong UV absorptions. The spectrum would likely show multiple bands corresponding to π → π* transitions. Benzoic acid itself typically displays absorption maxima around 230 nm and 270-280 nm researchgate.net. The extended conjugation provided by the quinoline system would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) and increase their intensity. The precise positions of the absorption maxima (λ_max) would be sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₁₇H₁₃NO₂. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The calculated exact mass of the neutral molecule is 275.09463 g/mol . HRMS would be able to measure this mass to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula and distinguishing it from any other compounds with the same nominal mass.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, a detailed understanding of its solid-state molecular architecture can be inferred from the well-documented structural chemistry of its constituent moieties: quinoline, benzoic acid, and ortho-substituted biaryl systems. The analysis of closely related compounds provides a robust framework for predicting the crystal packing, intermolecular interactions, and conformational properties of the title molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state assembly of this compound is anticipated to be governed by a combination of strong directional hydrogen bonds and weaker, non-directional forces such as π-π stacking and van der Waals interactions.

Hydrogen Bonding:

The most significant intermolecular interaction in the crystal lattice of this compound is expected to be the hydrogen bonding between the carboxylic acid functional groups. Aromatic carboxylic acids almost universally form highly stable centrosymmetric dimers in the solid state through a pair of strong O—H⋯O hydrogen bonds. This interaction creates a characteristic R²₂(8) ring motif. This dimerization is a powerful synthon in crystal engineering and is the primary driving force for the assembly of benzoic acid derivatives. The O⋯O distances in such dimers are typically in the range of 2.6 to 2.7 Å, indicating a very strong hydrogen bond.

In addition to the primary carboxylic acid dimer formation, weaker C—H⋯O and C—H⋯N interactions may also play a role in stabilizing the crystal structure, involving the aromatic C-H donors and the oxygen atoms of the carboxyl group or the nitrogen atom of the quinoline ring as acceptors.

Interactive Data Table: Representative Hydrogen Bond Geometries in Benzoic Acid Derivatives

| Compound | D—H⋯A | D⋯A (Å) | D—H⋯A (°) |

| Benzoic Acid | O—H⋯O | 2.64 | 174 |

| 4-methyl-2-(o-tolylamino)benzoic acid | O—H⋯O | 2.657 | 174 |

| 3-(azidomethyl)benzoic acid | O—H⋯O | 2.645 | 176 |

Note: Data is sourced from crystallographic studies of related benzoic acid structures to illustrate typical dimer geometries.

π-π Stacking:

The planar and electron-rich aromatic systems of the quinoline and benzene rings are prone to engage in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial in dictating the three-dimensional packing of the molecules. The arrangement is typically offset or parallel-displaced, where the centroid of one aromatic ring is positioned over the edge of a neighboring ring to minimize electrostatic repulsion. cam.ac.uk The centroid-to-centroid distances for such interactions commonly fall between 3.5 and 4.0 Å. cam.ac.uk The extended π-system of the quinoline ring, coupled with the benzene ring, provides a large surface area for these stabilizing interactions, likely leading to the formation of stacked columns or layers within the crystal lattice.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is primarily defined by the rotational freedom around the C-C single bond connecting the quinoline and benzoic acid rings.

Due to the substitution at the 2-position of the benzoic acid ring, significant steric hindrance exists between the quinoline moiety and the ortho-carboxylic acid group. This steric clash prevents the two aromatic ring systems from adopting a coplanar arrangement. Consequently, the molecule is expected to be conformationally twisted in the solid state, with a notable dihedral angle between the mean planes of the quinoline and benzene rings. This is a common feature in 2-arylbenzoic acids and ortho-substituted biphenyl systems. The magnitude of this twist is a balance between the destabilizing steric repulsion and the stabilizing effects of crystal packing forces.

The carboxylic acid group itself is expected to be nearly coplanar with the attached benzene ring to maximize π-conjugation. However, slight twisting of the carboxyl group can occur. In the solid state, the carboxyl group typically adopts a syn-planar conformation, which is conducive to the formation of the hydrogen-bonded dimers discussed previously.

Interactive Data Table: Typical Dihedral Angles in Related 2-Aryl Carboxylic Acids

| Compound | Dihedral Angle Between Aromatic Rings (°) |

| Biphenyl-2-carboxylic acid | ~50-60 |

| 4-methyl-2-(o-tolylamino)benzoic acid | 50.86 |

| 2-((2,6-dichlorophenyl)amino)benzoic acid | Varies with polymorph (~60-85) |

Note: Angles are provided from crystallographic data of structurally analogous compounds to indicate the expected non-planar conformation. researchgate.net

Computational and Theoretical Investigations of 2 6 Methylquinolin 2 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule from first principles. These methods model the electronic structure to predict a wide range of molecular attributes.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation. biointerfaceresearch.comnih.gov

For 2-(6-methylquinolin-2-yl)benzoic acid, a key structural feature is the dihedral angle between the quinoline (B57606) and benzoic acid ring systems. Due to steric hindrance between the ortho-substituted benzoic acid and the quinoline moiety, the molecule is expected to adopt a non-planar, twisted conformation. nih.gov Studies on similar bi-aryl systems, like 4-methyl-2-(o-tolylamino)benzoic acid, show significant twisting with dihedral angles around 50.86°. nih.govresearchgate.net In another sterically hindered molecule, 2-[2,6-bis(pyrazin-2-yl)pyridin-4-yl]benzoic acid, the phenyl ring is rotated out of the pyridine (B92270) plane by 52.60°. nih.gov This twisting is a result of balancing the stabilizing effects of π-conjugation (favoring planarity) against the destabilizing effects of steric repulsion.

Conformational analysis reveals that different spatial arrangements (conformers) can exist, particularly concerning the orientation of the carboxylic acid group. The syn and anti conformations, referring to the orientation of the carbonyl oxygen relative to the C-C bond linking the rings, would have distinct energies. The most stable conformer corresponds to the global minimum on the potential energy surface. In many benzoic acid derivatives, molecules associate in the crystal structure to form hydrogen-bonded dimers. nih.govresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Twisted Bi-Aryl System (Illustrative) This table illustrates typical bond lengths and angles that would be determined through DFT calculations, based on data for analogous structures.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| C-C (inter-ring) Bond Length | 1.49 Å |

| C=O (carboxyl) Bond Length | 1.21 Å |

| C-O (carboxyl) Bond Length | 1.36 Å |

| Dihedral Angle (Ring-Ring) | ~50-55° |

| Dihedral Angle (COOH plane vs. Phenyl plane) | ~20-25° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, which can act as an electron donor. Conversely, the LUMO is likely distributed over the benzoic acid moiety, particularly the electron-withdrawing carboxylic acid group. researchgate.net This spatial separation of the frontier orbitals is characteristic of a molecule with potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

DFT calculations provide the energies of these orbitals. The analysis of similar aromatic carboxylic acids shows that substituents significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties This table presents typical values for HOMO-LUMO analysis based on DFT calculations for similar aromatic systems.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface and is color-coded to indicate different potential regions. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. biointerfaceresearch.comnih.gov

Red Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. biointerfaceresearch.comresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom of the carboxyl group. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP analysis provides a clear picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. biointerfaceresearch.com By calculating the harmonic frequencies of the molecule's normal modes of vibration at its optimized geometry, a theoretical spectrum can be generated. researchgate.netijtsrd.com

While calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity, they can be brought into excellent agreement with experimental data by applying a scaling factor. researchgate.net The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode, describing the contribution of different internal coordinates (stretching, bending, torsion) to that mode. nih.gov

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band in the IR spectrum.

C=O stretching of the carboxyl group, a very strong and characteristic band. ijtsrd.com

C-H stretching modes of the aromatic rings and the methyl group. researchgate.net

C=N and C=C stretching vibrations within the quinoline ring system.

Ring breathing modes and various in-plane and out-of-plane bending vibrations.

Table 3: Representative Vibrational Frequencies and Assignments (Illustrative) This table shows a comparison of theoretical (scaled) and experimental frequencies for key functional groups, as is common in spectroscopic analyses.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Expected Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(O-H) | 3450 | ~3400-2500 (broad) | O-H stretch |

| ν(C=O) | 1710 | ~1700-1725 | C=O stretch |

| ν(C=N) | 1615 | ~1610-1620 | Quinoline C=N stretch |

| ν(C-CH₃) | 1380 | ~1375-1385 | CH₃ symmetric bend |

Molecules with large π-conjugated systems and significant charge asymmetry, often arising from electron-donating and electron-accepting groups, can exhibit substantial non-linear optical (NLO) properties. researchgate.net These materials are of great interest for applications in optoelectronics and photonics. The key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). lew.ro

DFT calculations can reliably predict the NLO properties of a molecule. For this compound, the combination of the electron-donating quinoline system and the electron-accepting benzoic acid system suggests it could be a promising NLO material. nih.gov The calculated β value is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. Chalcones and other conjugated systems have been shown to possess large NLO responses. nih.govresearchgate.net

Table 4: Calculated Non-Linear Optical Properties (Illustrative) This table provides an example of how NLO properties are reported, comparing the title compound to a standard.

| Parameter | Calculated Value (esu) |

|---|---|

| Dipole Moment (μ) | ~3-5 D |

| First Hyperpolarizability (β) of Title Compound | Representative value, e.g., 25 x 10⁻³⁰ esu |

| First Hyperpolarizability (β) of Urea (Reference) | 0.37 x 10⁻³⁰ esu |

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical calculations provide insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations model the behavior of a molecule over time at a given temperature. MD is particularly useful for assessing conformational stability and the explicit interactions between a solute and solvent molecules. nih.gov

An MD simulation of this compound, solvated in a box of water or another relevant solvent, would track the atomic positions and velocities over a period of nanoseconds. etflin.com Analysis of the simulation trajectory provides key metrics:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable, low-fluctuating RMSD value indicates that the molecule maintains a stable conformation and does not undergo major structural changes. nih.gov

Solvent Accessible Surface Area (SASA): Quantifies the area of the molecule exposed to the solvent, providing information on how solvation affects its conformation. nih.gov

Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding solvent molecules, which is crucial for understanding solubility and interaction patterns. nih.gov

These simulations would confirm the stability of the twisted conformation predicted by DFT and reveal how solvent molecules arrange themselves around the hydrophilic carboxylic acid group and the more hydrophobic quinoline and phenyl rings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

In a relevant study, QSAR models were developed for a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov The researchers utilized various machine learning regression methods to build predictive models based on different 2D and 3D molecular descriptors. nih.gov The objective was to understand the structural features crucial for the inhibitory effect and to design new, more potent quinoline derivatives. nih.gov

A total of 16 machine learning predictive models were constructed and their performance was evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov Among the models developed, one based on the gradient boosting algorithm CatBoost, which used a single descriptor, demonstrated the highest predictive capability. nih.gov

The following table summarizes the performance of various QSAR models developed in the study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives.

Table 1: Performance of a Selection of QSAR Models for P-glycoprotein Inhibitory Activity

| Model Type | Number of Descriptors | R² | RMSE |

|---|---|---|---|

| CatBoost | 1 | 0.95 | 0.283 |

| k-Nearest Neighbors (kNN) | - | - | - |

| Decision Tree (DT) | - | - | - |

| Back Propagation Neural Networks (BPNN) | - | - | - |

Data sourced from a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. nih.gov The table illustrates the superior performance of the CatBoost model in this specific QSAR analysis.

Such studies on analogous quinoline carboxylic acids highlight how QSAR can elucidate the relationship between molecular structure and biological function, even for complex endpoints like P-glycoprotein inhibition. nih.gov Other research on various quinoline-related carboxylic acid derivatives has explored their antiproliferative and anti-inflammatory activities, indicating the broad therapeutic potential of this class of compounds that can be investigated using QSAR. nih.govresearchgate.net

Computational Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry plays a pivotal role in elucidating reaction mechanisms and predicting the feasibility of chemical transformations. Density Functional Theory (DFT) is a powerful tool for studying the energetics of reaction pathways, including the identification of transition states and the calculation of activation energies.

A computational study on the reaction of the quinoline nucleus with hydroxyl radicals provides a detailed mechanistic insight into its degradation pathways. nih.govacs.org Using DFT calculations, researchers analyzed the attack of the hydroxyl radical (•OH) on all carbon atoms of the quinoline ring. nih.govacs.org The study revealed that the formation of OH-adducts proceeds through the initial formation of exothermic π-complexes or H-bonded complexes. nih.govacs.org

The activation energies for the hydroxyl radical attack were calculated in both the gas phase and in solution. In the gas phase, the activation barriers ranged from less than 1.3 kcal/mol for attacks at positions C3 through C8, to a significantly higher 8.6 kcal/mol for the attack at the C2 position. nih.govacs.org Solvation effects, modeled using the CPCM cavity model, were found to lower these activation barriers, making the attack at most carbon positions effectively barrierless in solution. nih.govacs.org However, the attack at the C2 position remained a distinct case, with a calculated energetic barrier of 5.1 kcal/mol in the solvated model. nih.govacs.org

The table below presents the calculated activation energies for the hydroxyl radical attack at various positions of the quinoline ring.

Table 2: Calculated Activation Energies for the Reaction of •OH with Quinoline

| Position of Attack | Gas-Phase Activation Energy (kcal/mol) | Solvated (CPCM) Activation Energy (kcal/mol) |

|---|---|---|

| C2 | 8.6 | 5.1 |

| C3 | <1.3 | Barrierless |

| C4 | <1.3 | Barrierless |

| C5 | <1.3 | Barrierless |

| C8 | <1.3 | Barrierless |

Data from a computational analysis of hydroxyl radical reactions with quinoline. nih.govacs.org This highlights the differential reactivity of the carbon positions within the quinoline scaffold.

Furthermore, computational insights have been instrumental in understanding and optimizing synthetic routes to quinoline carboxylic acids. For instance, in the development of a three-component synthesis of quinoline-4-carboxylic acids based on the Doebner reaction, the proposed mechanism involves the reaction of an imine with pyruvic acid to form a dihydroquinoline intermediate. nih.gov Computational studies can confirm the energetics of such pathways and explain observations, such as the role of an imine in the oxidation of the dihydroquinoline to the final quinoline product. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

| Quinoline |

| Dihydroquinoline |

Coordination Chemistry and Metal Complexes of 2 6 Methylquinolin 2 Yl Benzoic Acid

2-(6-Methylquinolin-2-yl)benzoic Acid as a Ligand: Chelation Modes and Donor Sites

Based on its molecular structure, this compound is anticipated to act as a classic bidentate chelating ligand. The primary donor sites for coordination with a metal ion would be the nitrogen atom of the quinoline (B57606) ring and one of the oxygen atoms of the deprotonated carboxylate group. This would form a stable five-membered chelate ring. This N,O-bidentate coordination is a common and well-established binding mode for analogous 2-(pyridyl)benzoic acid and other quinoline-2-carboxylate ligands. Depending on the specific reaction conditions and the metal ion's coordination preferences, the carboxylate group could also potentially act as a bridging ligand, connecting two or more metal centers, which could lead to the formation of polynuclear complexes or coordination polymers.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis and characterization of metal complexes with this ligand would likely follow established methodologies for similar compounds.

Synthesis Protocols (e.g., Solvothermal, Precipitation)

Transition metal complexes of N-heterocyclic carboxylates are commonly synthesized through two primary methods:

Precipitation/Conventional Solution Synthesis: This would involve mixing a solution of the deprotonated ligand (typically by adding a base like sodium hydroxide or triethylamine to a solution of the acid) with a solution of a soluble metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent such as ethanol, methanol, or a mixture of solvents. The resulting complex, if insoluble, would precipitate out of the solution and could be isolated by filtration.

Solvothermal Synthesis: This technique involves sealing the ligand and a metal salt in a solvent (often dimethylformamide, acetonitrile, or a water/alcohol mixture) in a Teflon-lined autoclave and heating it to temperatures above the solvent's boiling point (typically 100-180 °C). The increased temperature and autogenous pressure can facilitate the crystallization of robust structures, particularly coordination polymers or metal-organic frameworks (MOFs). This method is frequently used for quinoline-carboxylate ligands to obtain high-quality single crystals suitable for X-ray diffraction. nih.gov

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, FTIR, EPR)

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center.

FTIR Spectroscopy: In the infrared spectrum of the free ligand, a broad absorption band corresponding to the O-H stretch of the carboxylic acid would be observed (~2500-3300 cm⁻¹), along with a sharp C=O stretch (~1700 cm⁻¹). Upon deprotonation and coordination to a metal ion, the O-H band would disappear. The C=O stretching vibration would be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻), typically found around 1550-1620 cm⁻¹ and 1380-1440 cm⁻¹, respectively. A shift in the C=N stretching vibration of the quinoline ring would also be expected, indicating the involvement of the nitrogen atom in coordination. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of the free ligand would show absorption bands related to π→π* and n→π* electronic transitions within the aromatic quinoline and benzene (B151609) rings. Upon complexation with a transition metal, new absorption bands may appear. These could include ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For complexes with d-block metals having unpaired electrons (e.g., Co(II), Ni(II), Cu(II)), weak d-d transition bands would be expected in the visible or near-infrared region, providing information about the electronic structure and coordination geometry of the metal ion.

EPR Spectroscopy: For paramagnetic complexes, particularly those of Cu(II) or Mn(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool to probe the magnetic environment of the metal ion, providing information on its oxidation state and the symmetry of the coordination sphere.

Magnetic Properties of Paramagnetic Metal Complexes

For complexes formed with paramagnetic transition metal ions, measuring the magnetic susceptibility would be essential to determine the effective magnetic moment (μ_eff). This value helps in elucidating the number of unpaired electrons and, by extension, the spin state and coordination geometry of the central metal ion. For instance, a hypothetical octahedral Ni(II) complex (d⁸) would be expected to have two unpaired electrons and a magnetic moment in the range of 2.8–3.4 Bohr magnetons (B.M.). A high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a magnetic moment typically in the range of 4.3–5.2 B.M. uobaghdad.edu.iq These measurements are fundamental in distinguishing between different possible geometries (e.g., tetrahedral vs. octahedral). uobaghdad.edu.iqnih.gov

Potential Applications of Metal Complexes in Catalysis and Materials Science

While no specific applications for complexes of this compound have been reported, complexes of similar ligands have shown promise in several areas:

Catalysis: Ruthenium and other transition metal complexes bearing N-heterocyclic ligands have been investigated as catalysts in various organic transformations, such as transfer hydrogenation and oxidation reactions. sphinxsai.com The combination of a robust aromatic scaffold and a metal center can provide catalytic activity and stability.

Materials Science (Luminescent Materials): Quinoline derivatives are known for their photoluminescent properties. When incorporated into metal complexes, especially with d¹⁰ metals like Zn(II) and Cd(II) or with lanthanides, the ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, resulting in characteristic luminescence. mdpi.com These luminescent coordination polymers are of interest for applications in chemical sensing, solid-state lighting, and optical devices. nih.gov Complexes of ligands with extensive π-systems can be used to detect specific metal ions or small molecules through fluorescence quenching or enhancement. nih.gov

Photocatalytic Activity of Derived Metal Oxide Nanoparticles

There is currently no available scientific literature detailing the synthesis and photocatalytic activity of metal oxide nanoparticles derived directly from this compound. While the broader class of quinoline derivatives has been investigated for various photochemical applications, specific research on the use of this particular compound as a precursor or ligand in the formation of photocatalytically active metal oxide nanoparticles has not been reported. General studies on metal oxide nanoparticles, such as those of titanium dioxide (TiO₂) and zinc oxide (ZnO), show that their photocatalytic efficacy is influenced by factors like particle size, crystallinity, and the presence of dopants. However, a direct link to this compound has not been established in the reviewed literature.

Ligand Design for Specific Metal Ion Recognition

Biological Activity and Mechanistic Studies of 2 6 Methylquinolin 2 Yl Benzoic Acid and Its Derivatives

In Vitro Antimicrobial Evaluation (Bacteria, Fungi, Mycobacteria)

Derivatives of quinoline (B57606) and benzoic acid have been extensively studied for their potential to combat microbial infections. The core structures are known to exhibit broad-spectrum activity against various pathogens, including bacteria, fungi, and mycobacteria. gazi.edu.trktu.edu Synthetic modifications of these basic scaffolds are a common strategy to enhance potency and spectrum of activity.

For instance, studies on 2-chlorobenzoic acid derivatives revealed significant antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Similarly, various 2-chloroquinoline (B121035) derivatives have been synthesized and screened for their ability to inhibit the growth of multiple bacterial and fungal strains. annexpublishers.comresearchgate.net The introduction of different functional groups and spacer units between the quinoline and an aryl or heteroaryl ring has been shown to modulate the antimicrobial efficacy. annexpublishers.comresearchgate.net Research into 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives has also demonstrated notable antifungal activity, with some compounds being more potent than the reference drug ketoconazole (B1673606) against yeast-like fungi such as Candida albicans and C. krusei. gazi.edu.tr Furthermore, certain pyrazole (B372694) derivatives of benzoic acid have shown potent bactericidal action against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.gov

Assays for Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)

The effectiveness of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A related metric, the Minimum Biofilm Eradication Concentration (MBEC), measures the concentration required to eliminate microbial biofilms.

Studies on various derivatives containing the core scaffolds of quinoline or benzoic acid have reported promising MIC values. For example, a series of novel fluoroquinolone derivatives demonstrated good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae, with MIC values as low as 0.25 µg/mL. mdpi.com In a study of 2-chlorobenzoic acid derivatives, Schiff's base derivatives were found to be potent antimicrobial agents, with one compound showing a pMIC (logarithmic value of MIC) of 2.27 µM/ml against Escherichia coli. nih.gov

Table 1: MIC and MBEC values of selected benzoic acid derivatives.

| Compound | Test Organism | MIC (µg/mL) | MBEC (µg/mL) |

|---|---|---|---|

| Derivative 1 | S. aureus (Sa23) | 3.12 | 12.5 |

| Derivative 2 | S. aureus (Sa00) | 6.25 | 25 |

| Derivative 3 | E. faecalis (EFs12) | 1.56 | 6.25 |

Data sourced from studies on pyrazole derivatives of benzoic acid. nih.gov

Investigation of Microbial Biofilm Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability of a compound to inhibit the formation of or eradicate existing biofilms is a critical attribute for new antimicrobial agents.

Derivatives containing quinoline-like structures, such as quinazolinones, have been investigated for their anti-biofilm properties. nih.govnih.gov For example, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive (methicillin-resistant S. aureus, MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. nih.govnih.gov Certain analogues with specific phenyl substituents demonstrated efficient inhibition of MRSA biofilm formation, with IC₅₀ values in the low micromolar range (20.7-22.4 μM). nih.govnih.gov Similarly, potent pyrazole derivatives of benzoic acid were effective at both inhibiting and eradicating biofilms of S. aureus and E. faecalis. nih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation

The biological effects of many therapeutic agents are mediated through their interaction with specific enzymes. Identifying these target enzymes and understanding the mechanism of inhibition are crucial steps in drug development. Derivatives of benzoic acid and quinoline have been profiled against a variety of enzymes, revealing their potential to act as targeted inhibitors.

Target Enzyme Identification and Binding Affinity Studies (e.g., Kinases, Hydrolases)

Research has identified several potential enzyme targets for compounds structurally related to 2-(6-methylquinolin-2-yl)benzoic acid.

Kinases: Casein Kinase 2 (CSNK2) is a protein kinase implicated in various diseases, including cancer and viral infections. nih.gov A series of 2,6-disubstituted pyrazines featuring a 4-carboxyphenyl group (a benzoic acid moiety) were identified as potent and selective inhibitors of CSNK2A, the catalytic subunit of CSNK2. nih.govresearchgate.net These compounds showed nanomolar inhibitory activity and demonstrated that the benzoic acid portion was optimal for activity. nih.gov

Hydrolases (Proteases & Sirtuins): Benzoic acid derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease, a key enzyme in the viral life cycle. mdpi.com In silico screening suggested that compounds like 2,5-dihydroxybenzoic acid could be potential candidates for inhibiting this enzyme. mdpi.com Other studies have focused on sirtuins, a class of NAD+-dependent deacylases. Through screening, 2-hydroxybenzoic acid derivatives were identified as a promising scaffold for developing selective inhibitors of SIRT5, a mitochondrial sirtuin. nih.gov

Oxidoreductases (Tyrosinase): Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Benzoic acid derivatives have been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase through a non-competitive mechanism, suggesting they bind to a site other than the active site. nih.gov

Molecular Docking and Dynamics to Understand Ligand-Protein Interactions

To visualize and understand how these derivatives interact with their target enzymes at a molecular level, computational techniques such as molecular docking and molecular dynamics are employed. These methods predict the binding pose and affinity of a ligand within the active site of a protein.

Molecular docking studies have been widely applied to quinoline and benzoic acid derivatives to rationalize their biological activities.

Antiviral Targets: Docking studies of benzoic acid derivatives against the SARS-CoV-2 main protease were used to predict their binding affinity and interactions with key amino acid residues in the active site. mdpi.com Similarly, synthesized quinoline derivatives were docked into the binding site of HIV reverse transcriptase, with several compounds showing good binding interactions and high docking scores, suggesting their potential as inhibitors. nih.gov

Anticancer Targets: A series of benzoic acid-substituted quinazolinones were synthesized and their anticancer activity was evaluated. researchgate.net Molecular docking studies indicated that these compounds fit well into the target protein BRCA1, providing a structural basis for their observed activity against breast cancer cell lines. researchgate.net

These computational approaches are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

Antioxidant Activity Assessment by In Vitro Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. ktu.edu Compounds that can scavenge free radicals have therapeutic potential as antioxidants. The antioxidant capacity of quinoline and benzoic acid derivatives has been evaluated using various in vitro assays, most commonly the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov

Studies on new benzoic acid derivatives isolated from Cassia italica showed significant antioxidant capacities, with activities comparable to the standard antioxidant butylated hydroxyanisole (BHA). nih.gov The DPPH assay was used to quantify the ability of these compounds to donate a hydrogen atom and neutralize the stable DPPH radical. nih.gov Similarly, a series of 2-chlorobenzo[h]quinoline (B3188240) derivatives containing an imidazole (B134444) moiety were synthesized and evaluated for their antioxidant potential. asianpubs.org Several of these synthesized compounds exhibited good radical scavenging activity. asianpubs.org The antioxidant potential of the quinoline core itself has also been noted, highlighting its role in the defense against oxidative processes caused by free radicals. ktu.edu

Lipid Peroxidation Inhibition

Specific data on the inhibition of lipid peroxidation by this compound or its direct derivatives is not available in the reviewed literature.

However, a study on a related compound, 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid (TQCA), investigated its effects in Plasmodium berghei-infected erythrocytes. TQCA was found to decrease lipid peroxidation by 49.2 ± 1.32%, thereby protecting the cells from hemolysis induced by the infection. nih.gov This finding indicates that certain quinoline carboxylic acid derivatives can play a role in mitigating oxidative damage to lipid membranes. nih.gov

Structure-Activity Relationships (SAR) for Biological Efficacy

While a specific SAR profile for this compound is not documented, general principles can be inferred from studies on analogous quinoline compounds.

Impact of Substituent Modifications on Biological Response

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.

Hydroxyl and Methyl Groups: The presence of a hydroxyl group on the quinoline scaffold is often associated with higher antioxidant activity. nih.govnih.gov In one study, however, a quinoline derivative with a para-position methyl group (Qui1) bound to human serum albumin (HSA) exhibited higher antioxidant potential than a derivative with a meta-position hydroxyl group (Qui2), suggesting that interactions with biological macromolecules can significantly influence activity. nih.gov

Aromatic and Heterocyclic Rings: The addition of aromatic rings can enhance antioxidant activity. For instance, 2-(4-methylphenyl)quinoline-4-carboxylic acid displayed better radical scavenging ability than 2-methylquinoline-4-carboxylic acid, which is attributed to the increased capacity to stabilize radical species through resonance. ui.ac.id The fusion of heterocyclic rings, such as pyrazole, and the formation of Schiff bases can also lead to potent antioxidant compounds. rjpbcs.com

Carboxylic Acid Group: The carboxylic acid moiety is a key feature in many biologically active quinolines. In some fatty acid biosynthesis inhibitors, the carboxylate group forms crucial hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov This interaction is vital for the inhibitory mechanism.

Other Substituents: The introduction of various functional groups can modulate biological effects. For example, in a series of 2-styrylquinolines, derivatives with a 6-methyl substituent on the quinoline ring showed notable cytotoxic effects against cancer cell lines. nih.gov Similarly, in a series of 2-chlorobenzo[h]quinoline imidazole derivatives, specific substitutions led to significant cytotoxic and antioxidant activities. asianpubs.org

Analysis of Conformational Requirements for Activity

The three-dimensional arrangement of atoms and functional groups is critical for the biological activity of quinoline derivatives.

Planarity and Conjugation: The planarity of the quinoline ring system and extended conjugation often contribute to biological activity. In a study of benzo[f]quinoline (B1222042) derivatives, the highest antioxidant potency was attributed to a benzimidazole (B57391) derivative, a finding supported by the molecule's aromaticity and extended conjugation. nih.gov

Derivatives, Analogues, and Structural Modifications of 2 6 Methylquinolin 2 Yl Benzoic Acid

Design Principles for Novel Analogues

The design of new analogues of 2-(6-methylquinolin-2-yl)benzoic acid is guided by established medicinal chemistry principles, including bioisosteric replacement and peripheral derivatization, to modulate the compound's properties.

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or ADME (absorption, distribution, metabolism, and excretion) characteristics. For the this compound scaffold, several bioisosteric replacements can be envisioned.

Carboxylic Acid Bioisosteres: The carboxylic acid group is a critical functionality, often involved in hydrogen bonding interactions with biological targets. However, it can also lead to poor cell permeability and rapid metabolism. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. nih.gov This substitution maintains the acidic proton and the potential for hydrogen bonding while often improving metabolic stability and oral bioavailability. Other potential bioisosteres for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and other acidic heterocycles.

Ring System Bioisosteres: The phenyl ring of the benzoic acid moiety or the quinoline (B57606) ring itself can be replaced by other aromatic or heteroaromatic systems. For example, replacing a phenyl ring with a thiophene (B33073) ring is a well-tolerated modification in some quinoline-based compounds, potentially altering the electronic and steric properties of the molecule. jst.go.jp Similarly, the quinoline nucleus could be replaced by other bicyclic heteroaromatic systems like quinazoline, cinnoline, or quinoxaline (B1680401) to explore different spatial arrangements and hydrogen bonding patterns. mdpi.com In some quinoline carboxamide modulators, a labile benzanilide (B160483) core was successfully replaced by a more stable N-biphenylyl system. nih.gov

Linker Bioisosteres: The direct bond between the quinoline and benzoic acid rings can also be a target for modification. Introducing short linkers, such as an amide, ester, or a short alkyl chain, can alter the relative orientation of the two ring systems, which may be crucial for binding to a specific biological target.

Peripheral derivatization involves the introduction or modification of substituents on the core scaffold to probe structure-activity relationships (SARs) and optimize biological activity.

Methyl Group Modification: The methyl group at the 6-position of the quinoline ring is a potential site for modification. It can be replaced by other alkyl groups of varying sizes (e.g., ethyl, propyl) to probe steric tolerance in the binding pocket. Alternatively, it can be substituted with electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., trifluoromethyl, cyano) to modulate the electronic properties of the quinoline ring system. Functionalization of the methyl group, for instance, through oxidation to a hydroxymethyl or a carboxylic acid group, could introduce new hydrogen bonding opportunities.

Quinoline Ring Substitution: The quinoline ring offers several positions for substitution. Introducing substituents on the benzene (B151609) ring portion of the quinoline scaffold can significantly impact activity. For example, in a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives, the nature and position of substituents on the quinoline ring influenced their antiproliferative activity. nih.gov The introduction of basic groups to the quinoline moiety has been shown to be a useful strategy for modulating physicochemical properties and biological potency. nih.gov

Benzoic Acid Ring Substitution: The benzoic acid portion of the molecule provides another avenue for derivatization. Introducing substituents on this phenyl ring can influence the molecule's interaction with its target. Studies on related 2-phenylquinoline-4-carboxylic acid derivatives have shown that substitutions on the phenyl ring, such as with fluorine or phenyl groups, can enhance biological activity, while other substitutions like chlorine, methyl, or methoxy groups can decrease it. frontiersin.orgnih.gov

Synthesis and Characterization of Select Derivations

The synthesis of derivatives of this compound can be achieved through established synthetic methodologies for quinoline compounds. The choice of synthetic route depends on the desired derivatization pattern.

A common and versatile method for the synthesis of the 2-arylquinoline core is the Doebner reaction , which involves the condensation of an aniline (B41778) (e.g., p-toluidine), an aldehyde (e.g., a substituted benzaldehyde), and pyruvic acid. nih.gov For the target compound, this would involve reacting 4-methylaniline with 2-formylbenzoic acid and pyruvic acid. Derivatives can be synthesized by using appropriately substituted anilines or benzaldehydes.

Another widely used method is the Pfitzinger reaction , where isatin (B1672199) or a substituted isatin is reacted with a carbonyl compound containing an α-methylene group. frontiersin.orgnih.gov To generate derivatives of the target scaffold, a substituted isatin could be reacted with a 2-acetylbenzoic acid derivative.

Modern cross-coupling reactions, such as the Suzuki coupling , offer a powerful tool for creating the bond between the quinoline and the phenyl ring. ingentaconnect.com This would typically involve reacting a 2-halo-6-methylquinoline with a (2-carboxyphenyl)boronic acid derivative, or vice versa, in the presence of a palladium catalyst. This method is highly versatile for introducing a wide range of substituted phenyl rings.

The general synthetic approach for creating a library of derivatives would involve:

Synthesis of a key intermediate, such as 2-chloro-6-methylquinoline.

Diversification of this intermediate through reactions like Suzuki coupling with various substituted boronic acids to introduce different functionalities on the benzoic acid ring.

Alternatively, starting with a substituted aniline and a substituted benzaldehyde (B42025) in a Doebner-von Miller or related reaction to build the substituted quinoline core.

Table 1: Potential Synthetic Routes for this compound Derivatives

| Reaction Name | Reactants | Potential for Derivatization |

|---|---|---|

| Doebner Reaction | Substituted anilines, substituted benzaldehydes, pyruvic acid | High: Allows for variation in both the quinoline and benzoic acid portions. nih.gov |

| Pfitzinger Reaction | Substituted isatins, substituted α-methylene carbonyl compounds | High: Enables diverse substitutions on the quinoline ring. frontiersin.orgnih.gov |

The characterization of newly synthesized derivatives is typically performed using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Resolution Mass Spectrometry (HRMS) to verify the elemental composition. nih.govfrontiersin.org

Comparative Analysis of Biological Profiles Across Analogues

The biological activity of analogues of this compound is highly dependent on the nature and position of the substituents. By comparing the activity of a series of related compounds, a structure-activity relationship (SAR) can be established, which provides valuable insights for the design of more potent and selective agents.

While specific data for derivatives of this compound is not extensively reported, SAR studies on closely related 2-phenylquinoline-4-carboxylic acid derivatives offer valuable insights that can be extrapolated.

Anticancer Activity: In a study of 2-phenylquinoline-4-carboxamide derivatives as tubulin polymerization inhibitors, the substitution pattern on the 2-phenyl ring was found to be critical for cytotoxic activity against various cancer cell lines. nih.gov Similarly, a series of 2-phenylquinoline-4-carboxylic acid derivatives were investigated as histone deacetylase (HDAC) inhibitors. The results showed that difluoro- and phenyl-substitutions on the 2-phenyl ring were beneficial for inhibitory activity, whereas chloro, methyl, and methoxy substitutions were detrimental. frontiersin.orgnih.gov